CMV pp65 is derived from human cytomegalovirus, a member of the herpesvirus family. It is expressed abundantly during viral replication and plays a pivotal role in the virus's ability to evade the immune system. The protein is encoded by the UL83 gene of the CMV genome and is known for its immunogenic properties, making it a target for vaccine development and therapeutic strategies against CMV-related diseases .
CMV pp65 belongs to the class of viral proteins known as phosphoproteins. These proteins are characterized by their phosphorylation state, which can influence their function and interactions within host cells. The classification of pp65 also extends to its role as an antigen that elicits T-cell responses, particularly in individuals who have been previously exposed to CMV .
The synthesis of CMV pp65(13-27) can be achieved through several methodologies, including:
During chemical synthesis, protected amino acids are sequentially added to a growing peptide chain on a solid support. Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). In recombinant methods, after expression, purification involves techniques such as affinity chromatography or ion exchange chromatography to isolate the target protein from cellular components .
The molecular structure of CMV pp65(13-27) consists of 15 amino acids that form a specific conformation crucial for its interaction with T-cell receptors. The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
CMV pp65(13-27) participates in various biochemical reactions within the immune system:
The interactions between CMV pp65(13-27) and T-cell receptors are characterized by high specificity and affinity, facilitating effective immune recognition. Techniques such as enzyme-linked immunosorbent assays (ELISA) and flow cytometry are often used to study these interactions .
The mechanism of action for CMV pp65(13-27) involves several steps:
Studies have shown that specific cytotoxic T lymphocyte responses against CMV pp65 are critical for controlling viral replication and preventing disease progression in immunocompromised patients .
Relevant data regarding stability and solubility can be derived from empirical studies conducted during synthesis .
CMV pp65(13-27) has several important applications in scientific research:
Research continues to explore new applications for this peptide in both clinical and laboratory settings .
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5